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molecular formula C14H12N2O B8501361 1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl-

1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl-

Cat. No. B8501361
M. Wt: 224.26 g/mol
InChI Key: VTISKZAZNQZMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 2 of Example 1, 7-amino-4-bromoisoindolinone (250 mg, 1.10 mmol) was dissolved in acetonitrile (15 mL), and the solution was treated with phenylboronic acid (402 mg, 3.30 mmol), palladium acetate (20 mg, 0.088 mmol), tri(o-tolyl)phosphine (53.6 mg, 0.176 mmol) and triethylamine (1.53 mL, 11.0 mmol), followed by purification by preparative thin-layer chromatography (chloroform/methanol=15/1, chloroform/acetonitrile=6/1) to obtain 7-amino-4-phenylisoindolinone (219 mg, yield 89%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
53.6 mg
Type
reactant
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(N(CC)CC)C>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:5.6.7|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
402 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
53.6 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by preparative thin-layer chromatography (chloroform/methanol=15/1, chloroform/acetonitrile=6/1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 219 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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